molecular formula C17H26N2O4Si B12566951 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester CAS No. 290332-98-8

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester

Cat. No.: B12566951
CAS No.: 290332-98-8
M. Wt: 350.5 g/mol
InChI Key: ZHYGRFXDOMXJCR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester typically involves multiple steps. One common method includes the modification of Madelung and Fischer syntheses of indoles . The process generally involves:

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester involves its interaction with specific molecular targets. It primarily targets FGFRs, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and migration. This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester is unique compared to other pyrrolopyridine derivatives due to its specific functional groups and their positions. Similar compounds include:

Properties

CAS No.

290332-98-8

Molecular Formula

C17H26N2O4Si

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 4-methoxy-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H26N2O4Si/c1-6-23-17(20)14-11-13-15(21-2)7-8-18-16(13)19(14)12-22-9-10-24(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3

InChI Key

ZHYGRFXDOMXJCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1COCC[Si](C)(C)C)OC

Origin of Product

United States

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